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molecular formula C10H18O B1205454 3,3-Dimethylcyclohexyl methyl ketone CAS No. 25304-14-7

3,3-Dimethylcyclohexyl methyl ketone

Cat. No. B1205454
M. Wt: 154.25 g/mol
InChI Key: DXIWBWIDAYBUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613706

Procedure details

Into a 2 liter autoclave is placed 700 grams of the diethyl ketal of 1-acetyl-3,3-dimethyl cyclohexane prepared according to Example II; 360 grams of allyl alcohol; and 10 grams of sodium acetate. The autoclave is sealed and heated to 150° C. and maintained at that temperature for a period of five hours. At the end of the five hour period, the autoclave is opened and the contents are filtered, washed with water and distilled on a 12" Goodloe column yielding the following fractions:
[Compound]
Name
diethyl ketal
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH2:12](O)[CH:13]=[CH2:14].C([O-])(=O)C.[Na+]>>[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH2:2][CH2:14][CH:13]=[CH2:12] |f:2.3|

Inputs

Step One
Name
diethyl ketal
Quantity
700 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Step Three
Name
Quantity
360 g
Type
reactant
Smiles
C(C=C)O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for a period of five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
At the end of the five hour period
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the contents are filtered
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled on a 12" Goodloe column
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Name
Type
Smiles
C(CCC=C)(=O)C1CC(CCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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